molecular formula C8H11NO2 B1313612 N-(4-Methoxybenzyl)hydroxylamine CAS No. 51307-59-6

N-(4-Methoxybenzyl)hydroxylamine

Cat. No.: B1313612
CAS No.: 51307-59-6
M. Wt: 153.18 g/mol
InChI Key: CZPYPWDKUTWCHV-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reduction of Nitro Compounds: : One common method for synthesizing N-(4-Methoxybenzyl)hydroxylamine involves the reduction of 4-methoxybenzyl nitro compounds. This reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid.

  • Amination of Aldehydes: : Another synthetic route involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often employs the reduction of nitro compounds due to its scalability and cost-effectiveness. The process involves the use of large-scale hydrogenation reactors and efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(4-Methoxybenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : The compound can be reduced further to form primary amines. This reaction typically uses reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : this compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Methoxybenzyl nitroso compounds, 4-Methoxybenzyl nitro compounds.

    Reduction: 4-Methoxybenzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Methoxybenzyl)hydroxylamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways involving hydroxylamine derivatives.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metal ions also makes it a candidate for use in diagnostic imaging.

Industry

In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its unique properties also make it useful in the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylhydroxylamine: Lacks the methoxy group, resulting in different reactivity and applications.

    N-(4-Methylbenzyl)hydroxylamine: Similar structure but with a methyl group instead of a methoxy group, leading to variations in chemical behavior.

    N-(4-Chlorobenzyl)hydroxylamine:

Uniqueness

N-(4-Methoxybenzyl)hydroxylamine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain types of chemical reactions and enhances its potential for use in various scientific and industrial applications.

Biological Activity

N-(4-Methoxybenzyl)hydroxylamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

This compound (C₈H₁₁NO₂) is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 4-methoxybenzyl moiety. This structure is significant as it influences the compound's reactivity and biological properties. Hydroxylamines are known for their roles in various biochemical processes, including acting as antioxidants and antimicrobial agents.

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. This method allows for the efficient formation of the desired product with good yields. The chemical structure can be represented as follows:

N 4 Methoxybenzyl hydroxylamine C H NO \text{N 4 Methoxybenzyl hydroxylamine}\quad \text{ C H NO }

3.1 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. In vitro studies demonstrated that this compound could reduce oxidative damage in cellular models, suggesting its potential as a protective agent against oxidative stress .

3.2 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Notably, it demonstrates selective antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate potent activity, particularly in resistant strains .

Bacterial Strain MIC (μM)
Staphylococcus aureus2.0
Enterococcus faecalis4.0
Micrococcus luteus1.5

3.3 Antiproliferative Activity

In addition to its antimicrobial effects, this compound has shown promising antiproliferative activity against various cancer cell lines. Studies report IC₅₀ values ranging from 1.2 to 5.3 μM, indicating its potential as an anticancer agent . The compound's mechanism may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate this pathway fully.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxylamine group can donate electrons to neutralize free radicals, thereby reducing oxidative stress .
  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
  • Antiproliferative Mechanism : It may induce cell cycle arrest or apoptosis through modulation of signaling pathways involved in cell growth and survival .

5. Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced lipid peroxidation levels in cellular models exposed to oxidative stress .
  • Antimicrobial Efficacy : In a comparative study, this compound outperformed traditional antibiotics against resistant strains of bacteria .
  • Cancer Cell Line Studies : Research indicated that treatment with this compound led to a marked decrease in cell viability across multiple cancer cell lines, supporting its potential as an anticancer therapeutic .

6. Conclusion

This compound is a compound with significant biological activity, particularly as an antioxidant, antimicrobial, and antiproliferative agent. Its diverse mechanisms of action make it a candidate for further research and development in therapeutic applications. Future studies should focus on optimizing its efficacy and understanding its pharmacokinetics and safety profiles.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYPWDKUTWCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447964
Record name N-(4-Methoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51307-59-6
Record name N-(4-Methoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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